molecular formula C23H24N4O4 B2687337 [(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[2-(4-hydroxyphenyl)diazen-1-yl]benzoate CAS No. 1211925-77-7

[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[2-(4-hydroxyphenyl)diazen-1-yl]benzoate

Cat. No. B2687337
CAS RN: 1211925-77-7
M. Wt: 420.469
InChI Key: LRQOVPHXQKPBOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for forming carbamoyl and diazenyl groups could potentially be applied. For instance, carbamoyl groups can often be formed through reactions involving amines and carboxylic acids . Diazenyl groups, on the other hand, can be formed through diazotization reactions involving amines .


Molecular Structure Analysis

The cyclohexyl ring in the compound is likely to adopt a chair conformation, which is the most stable conformation for cyclohexane derivatives . The substituents on the ring can adopt either axial or equatorial positions, and the most stable conformation would minimize steric hindrance .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. For example, the carbamoyl group could potentially undergo hydrolysis to form an amine and a carboxylic acid . The diazenyl group could potentially participate in coupling reactions to form azo compounds .

properties

IUPAC Name

[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-[(4-hydroxyphenyl)diazenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-27(23(16-24)13-5-2-6-14-23)21(29)15-31-22(30)19-7-3-4-8-20(19)26-25-17-9-11-18(28)12-10-17/h3-4,7-12,28H,2,5-6,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQOVPHXQKPBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)COC(=O)C1=CC=CC=C1N=NC2=CC=C(C=C2)O)C3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[2-(4-hydroxyphenyl)diazen-1-yl]benzoate

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